2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring into an isoquinoline ring.
Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while reduction can produce various substituted tetrahydroisoquinolines .
Scientific Research Applications
2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It can modulate neurotransmitter systems, inhibit inflammatory pathways, and interact with enzymes involved in oxidative stress . These interactions contribute to its potential therapeutic effects in neurodegenerative diseases and inflammation .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar biological activities.
2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Uniqueness
2-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its benzyl substitution, which enhances its biological activity and solubility. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
10166-07-1 |
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Molecular Formula |
C16H18ClN |
Molecular Weight |
259.77 g/mol |
IUPAC Name |
2-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C16H17N.ClH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-9H,10-13H2;1H |
InChI Key |
ABJVULXWDMVKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C[NH+](CC2=CC=CC=C21)CC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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